molecular formula C20H19N3O2S B10810691 (5Z)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B10810691
M. Wt: 365.5 g/mol
InChI Key: CKFWFLPFGHSSGI-JXAWBTAJSA-N
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Description

(5Z)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of a thiazolone ring, a hydroxybenzylidene group, and a phenylpiperazine moiety suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Formation of the Thiazolone Ring: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.

    Introduction of the Hydroxybenzylidene Group: This step involves the condensation of the thiazolone intermediate with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Attachment of the Phenylpiperazine Moiety: The final step could involve the nucleophilic substitution of the thiazolone derivative with 4-phenylpiperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzylidene double bond can be reduced to a single bond using reducing agents such as sodium borohydride or hydrogenation catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced thiazolone derivative.

    Substitution: Formation of substituted phenylpiperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazolone derivatives.

    Medicine: Potential therapeutic agent for conditions such as inflammation, cancer, or neurological disorders.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one would depend on its specific biological target. Generally, compounds with similar structures may:

    Bind to Enzymes: Inhibit or activate enzymatic activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Pathways: Influence cellular processes such as apoptosis, cell proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(4-hydroxybenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one: Similar structure with a methyl group instead of a phenyl group on the piperazine ring.

    (5Z)-5-(4-hydroxybenzylidene)-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one: Similar structure with an ethyl group instead of a phenyl group on the piperazine ring.

Uniqueness

The unique combination of a hydroxybenzylidene group, a phenylpiperazine moiety, and a thiazolone ring in (5Z)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one may confer distinct biological activities and pharmacological properties compared to its analogs.

Properties

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-17-8-6-15(7-9-17)14-18-19(25)21-20(26-18)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,14,24H,10-13H2/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFWFLPFGHSSGI-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C/C4=CC=C(C=C4)O)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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